Isoflupredone

Description

9 alpha-isomer is Fluprednisolone (MH)

See also: Isoflupredone Acetate (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

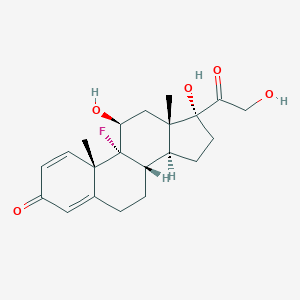

(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIJIHDWAKJCBX-BULBTXNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101009333 | |

| Record name | Isoflupredone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-95-4 | |

| Record name | Isoflupredone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflupredone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoflupredone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11522 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoflupredone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoflupredone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFLUPREDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYS0B45Z2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Isoflupredone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of isoflupredone acetate (B1210297), a potent corticosteroid. The document details proposed synthetic pathways, purification methodologies including chromatography and crystallization, and the underlying mechanism of action, supported by quantitative data and experimental protocols.

Synthesis of this compound Acetate

The synthesis of this compound acetate, a fluorinated corticosteroid, involves a multi-step chemical process typically originating from readily available steroid precursors such as prednisolone (B192156) or prednisone. The core of the synthesis revolves around the introduction of a fluorine atom at the 9α position and subsequent acetylation of the C21 hydroxyl group.

Proposed Synthetic Pathway

A plausible synthetic route, based on established methods for the synthesis of fluorinated corticosteroids, commences with prednisolone acetate. The key transformations include epoxidation of the 9,11-double bond, followed by a regio- and stereoselective ring-opening of the epoxide with a fluoride (B91410) source.

A proposed reaction scheme is as follows:

-

Step 1: Epoxidation of Prednisolone Acetate: Prednisolone acetate is treated with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (B109758) to form the 9β,11β-epoxide intermediate.

-

Step 2: Epoxide Ring Opening with Fluoride: The 9β,11β-epoxide is then subjected to ring-opening using a fluoride source, typically hydrogen fluoride in the presence of a base like pyridine (B92270) (Olah's reagent), to introduce the 9α-fluoro and 11β-hydroxyl groups.

-

Step 3: Acetylation: If the starting material is not already acetylated, the final step involves the acetylation of the C21 hydroxyl group using acetic anhydride (B1165640) in the presence of a base like pyridine to yield this compound acetate.

Experimental Protocol (Representative)

Step 1: Epoxidation of Prednisolone Acetate

-

Dissolve prednisolone acetate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM to the cooled solution over 30 minutes.

-

Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 9β,11β-epoxy-prednisolone acetate.

Step 2: Fluorinative Ring Opening

-

Dissolve the crude epoxide from Step 1 in anhydrous tetrahydrofuran (B95107) (THF).

-

Carefully add hydrogen fluoride-pyridine complex (HF-Pyridine, excess) at -78°C (dry ice/acetone bath).

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound acetate.

Purification of this compound Acetate

Purification of the crude this compound acetate is crucial to remove unreacted starting materials, byproducts, and stereoisomers. A combination of crystallization and chromatographic techniques is typically employed.

Crystallization

Crystallization is an effective method for the bulk purification of this compound acetate. The choice of solvent is critical for obtaining high purity and yield.

Experimental Protocol: Recrystallization

-

Dissolve the crude this compound acetate in a minimal amount of a suitable hot solvent or solvent mixture. Common solvents for steroid crystallization include ethyl acetate, acetone, methanol (B129727), or a mixture of dichloromethane and hexane.[1]

-

For instance, dissolve the crude product in hot ethyl acetate.[1]

-

Slowly cool the solution to room temperature to allow for the formation of crystals.

-

Further cool the mixture in an ice bath to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove residual impurities.

-

Dry the crystals under vacuum to obtain purified this compound acetate.

| Parameter | Value | Reference |

| Solubility | 60 mg/mL in DMSO | [2] |

| Melting Point | Not explicitly found | |

| Typical Solvents | Ethyl acetate, Acetone, Methanol, Dichloromethane/Hexane | [1] |

High-Performance Liquid Chromatography (HPLC)

For achieving high purity, especially for analytical and pharmaceutical-grade material, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

Experimental Protocol: Preparative HPLC

A preparative HPLC method can be developed by scaling up an analytical method. The following conditions are based on analytical procedures for this compound acetate.[3]

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol is commonly employed. A typical mobile phase might consist of a mixture of water, methanol, and acetonitrile.

-

Detection: UV detection at a wavelength of around 254 nm is suitable for this compound acetate.

-

Sample Preparation: Dissolve the partially purified this compound acetate in the mobile phase or a compatible solvent.

-

Fraction Collection: Collect the fractions corresponding to the this compound acetate peak.

-

Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final high-purity product.

| Parameter | Value | Reference |

| Column Type | Reversed-phase C18 | |

| Mobile Phase A | Water, Methanol, Acetonitrile, Glacial Acetic Acid (500:350:150:3) | |

| Mobile Phase B | Acetonitrile, Methanol, Water (550:500:3) | |

| Detection Wavelength | 254 nm | |

| Retention Time | Varies based on exact conditions |

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound acetate exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR). The binding of this compound acetate to the cytoplasmic GR triggers a signaling cascade that ultimately leads to the modulation of gene expression.

The binding of this compound acetate to the GR complex in the cytoplasm leads to the dissociation of heat shock proteins (Hsp). The activated GR-ligand complex then translocates to the nucleus and dimerizes. These dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription. The anti-inflammatory effects are primarily due to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory cytokines.

References

Chemical and physical properties of Isoflupredone

An In-depth Technical Guide to the Chemical and Physical Properties of Isoflupredone

Introduction

This compound is a synthetic glucocorticoid corticosteroid, chemically identified as 9α-fluoroprednisolone or deltafludrocortisone[1][2][3]. While this compound itself has not been marketed, its acetate (B1210297) ester, this compound Acetate, is utilized in veterinary medicine for its potent anti-inflammatory and immunosuppressive properties[4][5]. It is employed to treat a range of conditions in animals, including ketosis, musculoskeletal disorders, hypersensitivity reactions, and various inflammatory diseases. This document provides a comprehensive technical overview of the chemical and physical properties, pharmacological actions, and key experimental methodologies related to this compound and its acetate form, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound's chemical structure is derived from prednisolone (B192156) with a fluorine atom substituted at the 9α position, which significantly enhances its glucocorticoid activity. The common form used in veterinary applications is the 21-acetate ester.

Table 1: Chemical Identity of this compound and this compound Acetate

| Property | This compound | This compound Acetate |

| IUPAC Name | (11β)-9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione | 9-Fluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate |

| Synonyms | 9-Fluoroprednisolone, Deltafludrocortisone | U-6013, Predef |

| CAS Number | 338-95-4 | 338-98-7 |

| Molecular Formula | C₂₁H₂₇FO₅ | C₂₃H₂₉FO₆ |

| Molecular Weight | 378.43 g/mol | 420.47 g/mol |

| Chemical Structure | A synthetic fluorinated corticosteroid | The 21-acetate ester of this compound |

Table 2: Physicochemical Properties of this compound and this compound Acetate

| Property | Value |

| Appearance | White solid; Crystals from acetone |

| Melting Point | 263-266 °C (with decomposition); also reported as 274-275 °C (with decomposition) |

| Solubility | Water: 87 mg/L at 25°C DMSO (Acetate): 60 mg/mL |

| pKa (Predicted) | 12.10 ± 0.70 |

| Optical Rotation | [α]D²³ +108° (c = 0.611 in ethanol); [α]D²³ +94° (alcohol) |

| UV Absorption Maximum | λmax at 240 nm in ethanol (B145695) (ε ≈ 15800) |

Pharmacology

Mechanism of Action

This compound exerts its effects primarily by acting as a glucocorticoid receptor (GR) agonist. Upon entering the cell, it binds to the GR in the cytoplasm, causing the dissociation of heat shock proteins. The activated drug-receptor complex then translocates to the nucleus, where it binds to Glucocorticoid Response Elements (GREs) on the DNA. This interaction modulates the transcription of target genes, leading to a decrease in the production of pro-inflammatory proteins (like cytokines and chemokines) and an increase in anti-inflammatory proteins.

Unlike highly selective glucocorticoids such as dexamethasone, this compound also possesses significant mineralocorticoid activity, which can lead to effects on electrolyte balance, notably a decrease in plasma potassium levels (hypokalemia). Studies suggest it can also suppress the activity of 5-lipooxygenase, an enzyme involved in the inflammatory pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in veterinary species, particularly horses. The parameters vary significantly with the route of administration.

Table 3: Pharmacokinetic Parameters of this compound in Horses

| Route of Administration | Dose | Cmax (ng/mL) | Tmax (hours) | Terminal Half-Life (t½) (hours) | Reference(s) |

| Intra-articular (inflamed) | 8 mg | 2.45 ± 0.61 | 2.5 ± 0.75 | 0.9 (plasma elimination) | |

| Intramuscular | 20 mg | 1.55 ± 0.43 | 3.50 (median) | 39.6 ± 22.1 |

-

Intra-articular administration in an inflamed joint results in a rapid appearance in plasma, with concentrations falling below the limit of quantitation by 72 hours.

-

Intramuscular administration leads to a lower peak concentration but a significantly longer terminal half-life, suggesting prolonged absorption or distribution.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are anti-inflammatory and immunosuppressive. Key observed effects include:

-

Anti-inflammatory: In models of induced synovitis in horses, intra-articular this compound significantly decreased joint circumference and improved pain-free joint flexion.

-

Cortisol Suppression: Administration results in significant and prolonged suppression of endogenous cortisol production, a hallmark of systemic corticosteroid activity.

-

Electrolyte Changes: Due to its mineralocorticoid activity, this compound can cause a significant decrease in plasma potassium (hypokalemia) and an increase in urinary fractional excretion of potassium.

Experimental Protocols

Synthesis Outline

The synthesis of this compound Acetate can be achieved through multi-step chemical processes, often starting from other steroid precursors like Prednisone. While specific proprietary details vary, a general synthetic scheme involves:

-

Starting Material: Prednisolone or a related steroid.

-

Fluorination: Introduction of a fluorine atom at the 9α position.

-

Hydroxylation: Introduction of hydroxyl groups at necessary positions (e.g., 11β, 17α, 21). Microbiological preparation methods have also been reported for this purpose.

-

Acetylation: Esterification of the 21-hydroxyl group to form the acetate ester.

-

Purification: The final product is purified, often through recrystallization, to yield this compound Acetate.

Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the quantification of this compound in biological matrices such as plasma or urine, based on methodologies described in pharmacokinetic studies.

1. Sample Preparation (Solid-Phase Extraction):

- Thaw biological samples (e.g., 1 mL of plasma) at room temperature.

- Add an internal standard (e.g., a deuterated analog or another corticosteroid like fluoxymesterone) to all samples, calibrators, and quality controls.

- Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol (B129727) followed by water.

- Load the sample onto the SPE cartridge.

- Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

- Elute this compound with a strong organic solvent (e.g., methanol or acetonitrile).

- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in the mobile phase for analysis.

2. Chromatographic Conditions:

- Chromatograph: High-Performance Liquid Chromatography (HPLC) system.

- Analytical Column: C18 reversed-phase column (e.g., Waters Xbridge™ C18).

- Mobile Phase A: 0.1% Acetic Acid in Water.

- Mobile Phase B: 0.1% Acetic Acid in Methanol.

- Gradient: A time-programmed gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B to elute the analyte.

- Flow Rate: Approximately 0.5-1.0 mL/min.

- Injection Volume: 10-20 µL.

3. Mass Spectrometry Conditions:

- Mass Spectrometer: Triple quadrupole tandem mass spectrometer.

- Ionization Source: Electrospray Ionization (ESI), positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high selectivity and sensitivity.

- Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of this compound in unknown samples is determined from this curve.

A[label="Biological Sample\n(e.g., Plasma, Urine)"];

B[label="Add Internal Standard", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

C [label="Sample Pre-treatment\n(e.g., Solid-Phase Extraction)"];

D [label="Elution"];

E [label="Evaporation to Dryness"];

F [label="Reconstitution in\nMobile Phase"];

G [label="Injection into\nLC-MS/MS System", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

H [label="Data Acquisition\n(MRM Mode)"];

I[label="Data Processing &\nQuantification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

A -> B -> C -> D -> E -> F -> G -> H -> I;

}

Protocol: In Vivo Pharmacokinetic Study in Horses

This protocol provides a framework for conducting a pharmacokinetic study of this compound Acetate following intramuscular administration in horses, based on published research.

1. Animals and Housing:

- Use a cohort of healthy, adult horses (e.g., 12 horses).

- Acclimatize the animals to the study environment for at least one week before the experiment.

- Ensure access to water and feed according to standard protocols.

2. Drug Administration and Dosing:

- Collect a baseline (time 0) blood sample from each horse.

- Administer a single 20 mg dose of this compound Acetate via intramuscular (IM) injection into a large muscle group (e.g., neck or gluteal muscles).

3. Sample Collection:

- Collect blood samples into heparinized tubes at predetermined time points. For an IM study with a long half-life, a typical schedule might be: 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 216, and 312 hours post-administration.

- Centrifuge blood samples to separate plasma.

- Store plasma samples at -80°C until analysis.

- If required, collect urine samples at specified intervals.

4. Bioanalysis:

- Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method as described in Protocol 3.2.

5. Pharmacokinetic Analysis:

- Use non-compartmental or compartmental analysis with appropriate software (e.g., Phoenix® WinNonlin®) to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and terminal half-life (t½).

A[label="Animal Acclimatization\n(e.g., 12 Healthy Horses)"];

B[label="Baseline Blood Sampling\n(Time 0)"];

C [label="Drug Administration\n(e.g., 20 mg IM this compound Acetate)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

D [label="Serial Blood Collection\n(e.g., 0-312 hours post-dose)"];

E [label="Sample Processing\n(Centrifugation to obtain plasma)"];

F [label="Sample Storage\n(-80°C)"];

G [label="Bioanalysis via LC-MS/MS", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

H [label="Pharmacokinetic Modeling\n(NCA or Compartmental Analysis)"];

I[label="Determination of PK Parameters\n(Cmax, Tmax, t½, AUC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

A -> B -> C -> D -> E -> F -> G -> H -> I;

}

References

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Isoflupredone

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoflupredone and the Glucocorticoid Receptor

This compound is a synthetic glucocorticoid characterized by the presence of a fluorine atom at the 9α position of the steroid nucleus. This structural modification enhances its anti-inflammatory and metabolic activities compared to endogenous cortisol. Like other corticosteroids, this compound exerts its effects primarily by binding to the intracellular glucocorticoid receptor (GR). The GR is a ligand-activated transcription factor that, upon binding to a glucocorticoid, translocates to the nucleus and modulates the expression of a wide array of genes, leading to the physiological and therapeutic effects of the steroid.

The affinity with which a glucocorticoid binds to the GR is a critical determinant of its potency. High-affinity ligands are generally effective at lower concentrations. While precise binding affinity data for this compound is not currently published, comparative studies with other glucocorticoids can provide valuable insights.

Quantitative Data on Glucocorticoid Receptor Binding

A thorough review of scientific literature did not yield specific quantitative binding affinity data for this compound (e.g., Kᵢ, IC₅₀, or Relative Binding Affinity). However, to provide a relevant benchmark for researchers, the binding affinity of the widely studied synthetic glucocorticoid, dexamethasone, is presented below. This data is essential for any future comparative analysis involving this compound.

Table 1: Glucocorticoid Receptor Binding Affinity of Dexamethasone

| Compound | IC₅₀ (nM) | Assay Method | Receptor Source |

| Dexamethasone | 5.58[1] | Fluorescence polarization assay[1] | Not Specified[1] |

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The following sections detail established methodologies for quantifying the binding affinity of a compound like this compound to the glucocorticoid receptor.

Competitive Radioligand Binding Assay

This is a classic and widely used method to determine the binding affinity of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]dexamethasone) from the glucocorticoid receptor.

Materials:

-

Receptor Source: Cytosolic extracts from tissues or cells expressing the glucocorticoid receptor (e.g., rat liver, human A549 lung carcinoma cells, or recombinant human GR).

-

Radioligand: A tritiated high-affinity glucocorticoid, such as [³H]dexamethasone.

-

Competitors: Unlabeled this compound and a reference standard (e.g., unlabeled dexamethasone) at various concentrations.

-

Assay Buffer: Typically a Tris-HCl buffer (pH 7.4) containing stabilizing agents like molybdate.

-

Separation Medium: Dextran-coated charcoal or a filtration apparatus to separate bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen source by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.

-

Assay Setup: In a series of tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of the radioligand (typically at or below its Kₔ).

-

Competition: Add increasing concentrations of the unlabeled competitor (this compound or the reference standard) to the tubes. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of the unlabeled reference standard).

-

Incubation: Incubate the mixtures at a low temperature (e.g., 0-4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).

-

Separation: Separate the receptor-bound radioligand from the free radioligand. For the charcoal method, add dextran-coated charcoal, incubate briefly, and then centrifuge. The charcoal pellets the free radioligand, leaving the bound radioligand in the supernatant.

-

Quantification: Measure the radioactivity in the supernatant (or on the filters if using a filtration method) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Fluorescence Polarization Assay

This is a non-radioactive, homogeneous assay that measures the binding of a fluorescently labeled glucocorticoid to the GR. The binding of the small fluorescent ligand to the much larger receptor results in a slower rotation and thus an increase in the polarization of the emitted light. A competitor compound will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.

Materials:

-

Glucocorticoid Receptor (GR): Purified or in a cell lysate.

-

Fluorescent Glucocorticoid Ligand: A glucocorticoid derivative labeled with a fluorophore.

-

Competitor Compounds: this compound and a reference standard.

-

Assay Buffer: Appropriate buffer for maintaining receptor stability.

-

Microplates: Low-binding, black microplates suitable for fluorescence measurements.

-

Plate Reader: Equipped with filters for fluorescence polarization.

Procedure:

-

Assay Setup: In the wells of a microplate, add the GR and the fluorescent glucocorticoid ligand.

-

Competition: Add serial dilutions of the competitor compounds (this compound and the reference standard).

-

Incubation: Incubate the plate at room temperature or 4°C for a specified period to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well using a plate reader.

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each competitor.

-

Glucocorticoid Receptor Signaling Pathway

The binding of this compound to the glucocorticoid receptor initiates a cascade of molecular events that ultimately leads to changes in gene expression. The canonical signaling pathway is as follows:

-

Ligand Binding: In its inactive state, the GR resides in the cytoplasm as part of a multi-protein complex that includes heat shock proteins (HSPs). The binding of a glucocorticoid like this compound to the ligand-binding domain of the GR induces a conformational change.

-

Chaperone Dissociation and Nuclear Translocation: This conformational change leads to the dissociation of the HSPs and other chaperones, exposing a nuclear localization signal on the GR. The activated ligand-receptor complex then translocates into the nucleus.

-

Dimerization and DNA Binding: Inside the nucleus, the GR typically homodimerizes. These GR dimers then bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter or enhancer regions of target genes.

-

Transcriptional Regulation: The binding of the GR dimer to GREs allows for the recruitment of co-activator or co-repressor proteins. This complex then modulates the rate of transcription of the target gene by interacting with the basal transcription machinery.

-

Transactivation: The recruitment of co-activators generally leads to an increase in the expression of anti-inflammatory genes.

-

Transrepression: The GR can also repress the expression of pro-inflammatory genes, often by interfering with the activity of other transcription factors such as NF-κB and AP-1.

-

Visualizations

Glucocorticoid Receptor Signaling Pathway

Caption: Canonical signaling pathway of the Glucocorticoid Receptor.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

References

Pharmacological profile of Isoflupredone acetate

An In-depth Technical Guide to the Pharmacological Profile of Isoflupredone Acetate (B1210297)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound acetate is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties, primarily utilized in veterinary medicine.[1][2] Its glucocorticoid activity is rated as approximately 10 times that of prednisolone (B192156) and 50 times that of hydrocortisone.[3] This guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacodynamic effects, and pharmacokinetic parameters following various routes of administration. Key experimental data from studies in horses and cattle are presented in structured tables, and detailed protocols for these experiments are provided. The document also includes visualizations of the glucocorticoid signaling pathway and experimental workflows to facilitate a deeper understanding of its scientific evaluation.

Introduction

This compound acetate is the acetate ester of this compound, a synthetic halogenated corticosteroid belonging to the gluco/mineralocorticoid class of organic compounds.[4][5] It is classified as a small molecule with the chemical formula C₂₃H₂₉FO₆. Primarily used in veterinary practice, it is indicated for the management of musculoskeletal conditions, allergic reactions, and systemic inflammatory diseases in large animals like cattle and horses. Its therapeutic effects are derived from its potent glucocorticoid activity, though it also possesses some mineralocorticoid effects that can lead to side effects such as hypokalemia.

Mechanism of Action

As a glucocorticoid receptor agonist, this compound acetate's mechanism of action is primarily genomic, influencing gene transcription and protein synthesis in a wide array of cell types.

2.1 Glucocorticoid Receptor Signaling

The anti-inflammatory effects of this compound are mediated through its binding to cytosolic glucocorticoid receptors (GR). Upon binding, the receptor-ligand complex translocates to the nucleus. Within the nucleus, it modulates gene expression through two main pathways:

-

Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on the promoter regions of specific genes, upregulating the transcription of anti-inflammatory proteins like lipocortin-1 (annexin A1).

-

Transrepression: The GR complex inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to the decreased expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

This dual action results in the potent suppression of inflammation and immune responses.

2.2 Effects on Inflammatory Mediators

This compound acetate has been shown to suppress the activity of key enzymes in the arachidonic acid pathway. Specifically, it can decrease the concentration of leukotriene B4 and 5-HETE, which suggests a suppressive effect on 5-lipoxygenase activity. However, some studies suggest that intramuscular administration may not achieve sufficient concentrations to suppress cyclooxygenase (COX) and 15-lipoxygenase activity.

Pharmacodynamics

The pharmacodynamic effects of this compound acetate are characterized by potent anti-inflammatory action, immunosuppression, and notable metabolic changes.

3.1 Anti-inflammatory and Immunosuppressive Effects

In models of induced inflammation, this compound acetate demonstrates significant clinical efficacy. In horses with lipopolysaccharide-induced synovitis, intra-articular administration led to a significant decrease in joint circumference and an increase in pain-free joint flexion compared to controls. In weanling heifers with experimentally induced Mannheimia haemolytica bronchopneumonia, co-administration of this compound acetate with oxytetracycline (B609801) prevented reductions in feed intake and average daily gain and resulted in faster clinical improvement compared to oxytetracycline alone.

3.2 Metabolic and Endocrine Effects

This compound acetate exhibits both glucocorticoid and mineralocorticoid activities.

-

Cortisol Suppression: Administration leads to marked suppression of endogenous cortisol secretion, which can persist for over 72 hours after the final dose.

-

Electrolyte Imbalance: A significant side effect is hypokalemia (low plasma potassium levels), resulting from its mineralocorticoid activity. This effect is not typically observed with dexamethasone.

-

Glucose Metabolism: As a glucocorticoid, it can increase whole-blood glucose concentrations.

Table 1: Summary of Key Pharmacodynamic Effects

| Effect Category | Specific Effect | Species Studied | Reference |

| Anti-inflammatory | Decreased joint circumference in induced synovitis | Horse | |

| Increased pain-free joint flexion | Horse | ||

| Improved lung function in 'heaves' | Horse | ||

| Faster clinical improvement in bronchopneumonia | Cattle | ||

| Immunosuppressive | Suppression of 5-lipoxygenase activity | Horse | |

| Endocrine | Significant suppression of endogenous cortisol | Cattle, Horse | |

| Metabolic | Hypokalemia (decreased plasma potassium) | Cattle, Horse | |

| Increased blood glucose levels | Cattle |

Pharmacokinetics

The pharmacokinetic profile of this compound acetate has been characterized primarily in horses following intra-articular (IA) and intramuscular (IM) administration. The drug is hydrolyzed to the active moiety, this compound.

4.1 Absorption and Distribution

Following IA administration in horses, plasma concentrations of this compound are low and detectable for a short period. In a study of exercised Thoroughbred horses receiving an 8 mg IA dose, the maximum plasma concentration (Cmax) was 1.76 ± 0.526 ng/mL, reached at a Tmax of 4.0 ± 1.31 hours. In horses with induced synovitis, an 8 mg IA dose resulted in a Cmax of 2.45 ± 0.61 ng/mL at a Tmax of 2.5 ± 0.75 hours.

Following a 20 mg IM dose in horses, the Cmax was 1.55 ± 0.43 ng/mL with a median Tmax of 3.50 hours.

4.2 Metabolism and Excretion

This compound is cleared relatively quickly from plasma. Following IA administration, plasma concentrations were below the limit of detection by 48 hours. In urine, it was undetectable by 72 hours post-IA administration. However, the terminal plasma half-life after IM administration was considerably longer, at 39.6 ± 22.1 hours.

Table 2: Pharmacokinetic Parameters of this compound in Horses

| Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | Terminal Half-life (hours) | Reference |

| Intra-articular (IA) | 8 mg | 1.76 ± 0.526 | 4.0 ± 1.31 | 24.2 | |

| Intra-articular (IA) (in inflamed joint) | 8 mg | 2.45 ± 0.61 | 2.5 ± 0.75 | Not Reported | |

| Intramuscular (IM) | 20 mg | 1.55 ± 0.43 | 3.50 (median) | 39.6 ± 22.1 |

Key Experimental Protocols

5.1 Protocol: LPS-Induced Synovitis in Horses

This model is used to evaluate the anti-inflammatory effects of intra-articular drug administration.

-

Objective: To describe the pharmacokinetics and pharmacodynamics of IA this compound acetate in an acute synovitis model.

-

Subjects: Sixteen healthy adult horses.

-

Methodology:

-

Induction of Synovitis: Acute synovitis is induced in one radiocarpal joint by injecting 1 µg of E. coli lipopolysaccharide (LPS).

-

Treatment: Twelve hours post-LPS administration, horses are randomly assigned to receive a single intra-articular dose of either 8 mg of this compound acetate or an equivalent volume of saline (control group).

-

Sample Collection:

-

Blood (Plasma): Collected prior to treatment and at multiple time points up to 72 hours post-treatment.

-

Synovial Fluid: Collected prior to treatment and at various time points up to 28 days post-treatment.

-

Urine: Collected up to 72 hours post-administration.

-

-

Pharmacodynamic Assessments:

-

Lameness: Evaluated using a standardized scale.

-

Joint Circumference: Measured to assess swelling.

-

Joint Flexion: Maximum pain-free flexion angle is recorded.

-

-

Analysis: Drug concentrations in plasma, synovial fluid, and urine are determined using liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters are then calculated.

-

5.2 Protocol: M. haemolytica Bronchopneumonia in Heifers

This model assesses the efficacy of ancillary therapy for bovine respiratory disease (BRD).

-

Objective: To evaluate the clinical efficacy of this compound acetate combined with oxytetracycline for treating acute M. haemolytica bronchopneumonia.

-

Subjects: 96 weanling heifers.

-

Methodology:

-

Disease Induction: Bronchopneumonia is induced via intrabronchial infusion of a live culture of M. haemolytica. A control group undergoes a sham procedure.

-

Treatment Groups: Infected heifers are randomly allocated to one of three groups:

-

No treatment (infected control).

-

Oxytetracycline alone.

-

Oxytetracycline plus this compound acetate (0.05 mg/kg, IM, on days 2 and 4 post-challenge).

-

-

Data Collection (7 days):

-

Clinical Variables: Rectal temperature, respiratory score, and depression score are recorded daily.

-

Blood Samples: Collected for serum cortisol analysis.

-

-

Performance Metrics (12 weeks):

-

Dry-matter intake.

-

Average daily gain (ADG).

-

-

Analysis: Clinical scores and performance data are statistically compared between groups to determine treatment efficacy.

-

Conclusion

This compound acetate is a highly potent corticosteroid with well-defined anti-inflammatory and immunosuppressive actions mediated through the glucocorticoid receptor pathway. Pharmacokinetic studies have established its systemic absorption and distribution profiles following both localized (intra-articular) and systemic (intramuscular) administration. While its pharmacodynamic effects are beneficial for treating a range of inflammatory and allergic conditions in veterinary species, its use requires careful consideration of potential side effects, most notably the induction of hypokalemia due to its inherent mineralocorticoid activity. The detailed experimental data and protocols summarized in this guide provide a robust foundation for further research and development involving this compound.

References

An In-Depth Technical Guide to the Biological Activity and Efficacy of Isoflupredone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflupredone is a synthetic corticosteroid with potent glucocorticoid and significant mineralocorticoid activity.[1] Primarily utilized in veterinary medicine, it exerts its effects through interaction with intracellular glucocorticoid receptors, leading to broad anti-inflammatory, immunosuppressive, and metabolic actions.[2] This technical guide provides a comprehensive overview of the biological activity and efficacy of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While specific receptor binding affinities (Ki) and in vitro cytokine inhibition (IC50) values for this compound are not widely available in publicly accessible literature, this guide compiles available comparative potency and clinical efficacy data to serve as a valuable resource for researchers and professionals in drug development.

Core Biological Activity

This compound, a fluorinated prednisolone (B192156) derivative, functions as a potent agonist of the glucocorticoid receptor (GR).[2] Its biological activities are multifaceted, stemming from its ability to modulate gene expression and interfere with inflammatory signaling cascades.

Mechanism of Action: Glucocorticoid Receptor Signaling

The primary mechanism of action for this compound involves its binding to the cytoplasmic glucocorticoid receptor. This ligand-receptor complex then translocates to the nucleus, where it can either activate or repress gene transcription.

-

Transactivation: The this compound-GR complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1.

-

Transrepression: A key anti-inflammatory mechanism involves the this compound-GR complex interfering with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This repression leads to a decrease in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Below is a diagram illustrating the simplified glucocorticoid receptor signaling pathway.

Glucocorticoid and Mineralocorticoid Activity

This compound exhibits both glucocorticoid and mineralocorticoid activity. Its glucocorticoid activity is responsible for its anti-inflammatory and metabolic effects, while its mineralocorticoid activity can lead to electrolyte imbalances.

| Corticosteroid | Relative Glucocorticoid Activity | Relative Mineralocorticoid Activity |

| Cortisol | 1 | 1 |

| Prednisolone | 4 | 0.8 |

| Dexamethasone | 30 | 0 |

| This compound | 50 | 10 |

Data sourced from the MSD Veterinary Manual.

Quantitative Efficacy Data

The efficacy of this compound has been evaluated in various animal models and clinical settings, primarily in veterinary medicine.

Anti-Inflammatory Efficacy

Table 2.1: Efficacy of this compound in Equine Recurrent Airway Obstruction (Heaves)

| Study Parameter | This compound Acetate (B1210297) (0.03 mg/kg IM, daily) | Dexamethasone (0.04 mg/kg IV, daily) | Key Findings | Reference |

| Improvement in Lung Function | Significant improvement observed from day 3 | Significant improvement observed from day 3 | Both treatments were equally effective in improving lung function.[3] | Picandet et al. (2003) |

| Serum Cortisol Levels | Significantly decreased | Significantly decreased | Both drugs suppressed endogenous cortisol production.[3] | Picandet et al. (2003) |

| Serum Potassium Levels | Significant decrease (hypokalemia) | No significant change | This compound's mineralocorticoid activity led to a notable side effect. | Picandet et al. (2003) |

Metabolic Effects and Efficacy in Ketosis

This compound is used in the treatment of ketosis in dairy cattle due to its gluconeogenic effects. However, its use can also impact other metabolic parameters.

Table 2.2: Effects of this compound Acetate on Metabolic Parameters in Early Lactation Dairy Cows

| Treatment Group | Change in Serum β-hydroxybutyrate (BHBA) at 1 week | Change in Serum Glucose at 1 week | Risk of Developing Subclinical Ketosis (vs. Control) | Reference |

| This compound Acetate (20 mg IM) | Increased | Not significantly different from control | 1.59 times more likely | Seifi et al. (2007) |

| This compound Acetate (20 mg IM) + Insulin (100 IU) | Increased | Decreased | 1.72 times more likely | Seifi et al. (2007) |

Table 2.3: Efficacy of this compound Acetate in the Treatment of Clinical Ketosis in Dairy Cows

| Treatment Protocol | Mean Recovery Time (days) | Reference |

| 25% Dextrose IV + Gluconeogenic precursors & B-vitamins orally | 3.3 ± 0.26 | Dar et al. (2014) |

| 25% Dextrose IV + Insulin SC | 2.6 ± 0.16 | Dar et al. (2014) |

| Liquid Glucose + Sodium Bicarbonate orally | 3.9 ± 0.23 | Dar et al. (2014) |

| 25% Dextrose IV + this compound Acetate (5ml IM) | 2.3 ± 0.26 | Dar et al. (2014) |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of glucocorticoids like this compound.

Competitive Radioligand Binding Assay for Glucocorticoid Receptor

This assay determines the binding affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the glucocorticoid receptor.

Materials:

-

Purified glucocorticoid receptor or a cytosolic fraction from a cell line expressing the receptor (e.g., A549 cells).

-

Radiolabeled ligand (e.g., [³H]-dexamethasone).

-

Unlabeled test compound (this compound).

-

Unlabeled reference compound (e.g., dexamethasone).

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Scintillation fluid and a scintillation counter.

-

96-well plates.

-

Glass fiber filters.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from cultured cells or tissues.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Receptor preparation, radiolabeled ligand, and assay buffer.

-

Non-specific Binding: Receptor preparation, radiolabeled ligand, and a high concentration of unlabeled reference compound.

-

Competitive Binding: Receptor preparation, radiolabeled ligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Luciferase Reporter Gene Assay for Glucocorticoid Receptor Activity

This cell-based assay measures the ability of a compound to activate or inhibit glucocorticoid receptor-mediated gene transcription.

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound for glucocorticoid receptor activity.

Materials:

-

A mammalian cell line (e.g., HEK293T or HeLa) that has been transiently or stably transfected with:

-

A glucocorticoid receptor expression vector.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with glucocorticoid response elements (GREs).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Reference agonist (e.g., dexamethasone).

-

Reference antagonist (e.g., RU-486).

-

Luciferase assay reagent.

-

Luminometer.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment:

-

Agonist Mode: Treat the cells with varying concentrations of the test compound or reference agonist.

-

Antagonist Mode: Treat the cells with a fixed concentration of a reference agonist in the presence of varying concentrations of the test compound or reference antagonist.

-

-

Incubation: Incubate the plate for 18-24 hours to allow for gene transcription and protein expression.

-

Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If a normalization control was used, measure its activity as well.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the control reporter activity.

-

Plot the normalized luciferase activity against the log concentration of the test compound.

-

Determine the EC50 value (for agonists) or IC50 value (for antagonists) from the dose-response curve.

-

Conclusion

This compound is a potent synthetic corticosteroid with significant biological activity mediated through the glucocorticoid receptor. Its strong anti-inflammatory and gluconeogenic properties have established its use in veterinary medicine for treating inflammatory conditions and metabolic disorders. However, its notable mineralocorticoid activity necessitates careful consideration of potential side effects, such as hypokalemia. While a lack of publicly available data on its specific receptor binding affinities and in vitro cytokine inhibition profiles presents a limitation, the comparative potency and clinical efficacy data compiled in this guide provide a valuable resource for researchers and drug development professionals. Further research to quantify these specific molecular interactions would provide a more complete understanding of this compound's pharmacological profile.

References

- 1. Relative binding affinity of steroids for the corticosterone receptor system in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of intramuscular this compound acetate in horses: pharmacokinetics and effects on anti-inflammatory mediators and plasma electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

In vivo studies on Isoflupredone in animal models

An In-Depth Technical Guide to In Vivo Studies on Isoflupredone in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of in vivo research on this compound, a potent corticosteroid used in veterinary medicine. It covers its mechanism of action, pharmacokinetic profiles, and efficacy and safety data from various animal model studies. Detailed experimental protocols and visual representations of pathways and workflows are included to facilitate understanding and replication.

Introduction

This compound, specifically its acetate (B1210297) ester, is a synthetic glucocorticoid with powerful anti-inflammatory properties.[1][2] It is utilized in veterinary medicine to manage a range of conditions, including musculoskeletal inflammation, allergic reactions, respiratory diseases, and metabolic disorders like bovine ketosis.[3][4] As a corticosteroid, its action is mediated through the glucocorticoid receptor, leading to broad effects on gene expression and cellular processes.[3] This guide synthesizes key findings from in vivo studies in prominent animal models such as horses and cattle.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its effects by acting as a glucocorticoid receptor (GR) agonist. The mechanism is characteristic of corticosteroid action, involving the modulation of gene transcription. Upon entering the cell, this compound binds to the GR located in the cytoplasm, which is part of a complex with heat shock proteins (HSPs). This binding causes the dissociation of the HSPs, allowing the activated this compound-GR complex to translocate into the nucleus. Within the nucleus, it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the increased or decreased transcription of target genes. This genomic action results in the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory mediators.

References

Isoflupredone vs. Other Corticosteroids: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflupredone, a synthetic corticosteroid, has long been utilized in veterinary medicine for its potent anti-inflammatory and immunosuppressive properties. As a member of the glucocorticoid family, its mechanism of action is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent downstream effects on inflammatory pathways.[1] This technical guide provides an in-depth comparison of this compound with other commonly used corticosteroids, namely dexamethasone, prednisolone, and fluticasone. The following sections will delve into their comparative receptor binding affinities, anti-inflammatory potencies, metabolic pathways, and the experimental protocols used for their evaluation.

Comparative Analysis of Receptor Binding and Potency

The therapeutic efficacy of corticosteroids is intrinsically linked to their binding affinity for the glucocorticoid receptor and, for some, the mineralocorticoid receptor (MR), which can lead to undesirable side effects. The data presented below, compiled from various in vitro studies, offers a quantitative comparison of these critical parameters. It is important to note that absolute values can vary between studies due to differing experimental conditions; therefore, relative comparisons within the same study are the most reliable.

Data Presentation

| Corticosteroid | Glucocorticoid Receptor (GR) Binding Affinity (IC50/Ki, nM) | Mineralocorticoid Receptor (MR) Binding Affinity (Ki, nM) | Anti-inflammatory Potency (IC50 for Cytokine Inhibition, nM) |

| This compound | Data not available | Pronounced activity reported, but specific Ki value not found | Data not available for direct comparison of cytokine inhibition |

| Dexamethasone | 5.58[2] | ~149 (for a non-steroidal ligand with similar GR affinity)[3] | ~1-10 (for IL-1β and IL-6 inhibition)[1] |

| Prednisolone | 2.95[2] | Data not available | ~4 (for E-selectin repression) |

| Methylprednisolone | 1.67 | Data not available | Data not available |

| Betamethasone | 2.94 | Data not available | Data not available |

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of corticosteroids are primarily mediated through the glucocorticoid receptor signaling pathway. Upon binding to the GR in the cytoplasm, the corticosteroid-receptor complex translocates to the nucleus. There, it can act in two main ways:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

-

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

References

The Advent of a Potent Anti-Inflammatory Agent: Early Research and Discovery of Isoflupredone

Kalamazoo, MI – Mid-1950s – In an era of intense competition and discovery in steroid chemistry, researchers at The Upjohn Company were at the forefront of developing novel corticosteroids with enhanced therapeutic properties. A pivotal moment in this endeavor was the synthesis and pharmacological evaluation of isoflupredone, a compound that would become a significant tool in veterinary medicine. This technical guide provides an in-depth overview of the early research and discovery of this compound, detailing its synthesis, mechanism of action, and the seminal studies that established its potent anti-inflammatory activity.

Introduction: The Quest for Potent Corticosteroids

The discovery of cortisone's dramatic therapeutic effects in the late 1940s catalyzed a worldwide effort to synthesize more potent and specific corticosteroid analogues.[1] Researchers quickly established that minor modifications to the steroid nucleus could lead to significant changes in biological activity. One of the most fruitful avenues of investigation was the introduction of a halogen atom, particularly fluorine, at the 9α position of the steroid backbone. This modification was found to dramatically enhance the anti-inflammatory and glucocorticoid properties of the parent compound.[2] It was within this context of targeted chemical modification that this compound (also known as 9α-fluoroprednisolone or deltafludrocortisone) was developed.[3]

Synthesis and Chemical Structure

This compound is a synthetic glucocorticoid, chemically designated as 9α-fluoro-11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione.[3] Its development was a direct extension of the research on prednisolone (B192156) (Δ¹-hydrocortisone). The key innovation in the synthesis of this compound was the introduction of a fluorine atom at the 9α position of the prednisolone structure.

While the precise, multi-step synthesis protocols from the 1950s are detailed in specialized chemical literature, the general approach involved:

-

Starting Material: The synthesis would typically begin with a readily available steroid precursor, such as hydrocortisone (B1673445) or a derivative thereof.

-

Introduction of the 1,2-Double Bond: A dehydrogenation step was performed to create the double bond between carbons 1 and 2 in the A ring of the steroid nucleus, converting the hydrocortisone structure to a prednisolone structure.

-

Fluorination at the 9α Position: This was the critical step. It involved the stereospecific introduction of a fluorine atom. This was often achieved by treating an intermediate with a 9,11-epoxide with a source of hydrogen fluoride. This reaction had to be carefully controlled to ensure the correct stereochemistry, as the α-configuration was essential for the desired enhancement of activity.[2]

-

Acetylation: For the production of this compound acetate (B1210297), the 21-hydroxyl group was esterified, typically using acetic anhydride (B1165640) or acetyl chloride. This esterification often improved the stability and modified the pharmacokinetic profile of the drug.

Mechanism of Action: The Glucocorticoid Receptor Pathway

Like other corticosteroids, this compound exerts its anti-inflammatory and immunosuppressive effects by binding to the cytosolic glucocorticoid receptor (GR). This interaction initiates a cascade of molecular events that ultimately alter gene expression.

Upon entering the cell, this compound binds to the GR, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSP). This binding causes the dissociation of the HSPs and a conformational change in the receptor. The activated receptor-steroid complex then translocates to the nucleus, where it dimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs). This interaction can lead to:

-

Transactivation: The upregulation of anti-inflammatory genes, such as lipocortin-1, which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

-

Transrepression: The interference with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This repression leads to a decrease in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Early Pharmacological Evaluation and Potency

The initial pharmacological screening of this compound acetate was conducted at The Upjohn Company, with key findings published in 1955. These early studies utilized established animal models to quantify the anti-inflammatory potency of this new compound relative to the standards of the time, hydrocortisone and cortisone.

Key Experimental Assays

Two primary assays were instrumental in characterizing the anti-inflammatory effects of corticosteroids during this period:

-

Granuloma Pouch Assay: This was a widely used and robust method for assessing anti-inflammatory activity. It involved creating a subcutaneous air pouch in a rat, followed by the injection of an irritant (e.g., croton oil) to induce an inflammatory response. The accumulation of inflammatory exudate and the formation of granulomatous tissue were measured over several days. The ability of a test compound, administered systemically or locally, to reduce these inflammatory parameters was a measure of its potency.

-

Thymus Involution Assay: Glucocorticoids cause a reduction in the size of the thymus gland (involution) due to their effects on lymphocytes. This systemic effect was used as an indicator of glucocorticoid activity. The potency of a steroid was determined by the dose required to cause a 50% reduction in thymus weight in adrenalectomized rats compared to a control.

Comparative Potency Data

Early studies demonstrated that this compound acetate possessed significantly greater anti-inflammatory and glucocorticoid activity than its non-fluorinated counterparts. The seminal 1955 study by W.E. Dulin of Upjohn provided the first quantitative evidence of its enhanced potency.

| Parameter / Assay | Hydrocortisone (Relative Potency) | Prednisolone (Relative Potency) | This compound (9α-F-Prednisolone) (Relative Potency) |

| Anti-Inflammatory Activity (Granuloma Pouch) | 1 | ~3-5 | ~10 |

| Glucocorticoid Activity (Thymus Involution) | 1 | ~3-4 | ~10 |

| Liver Glycogen Deposition | 1 | ~3-4 | ~10-15 |

| Sodium Retention (Mineralocorticoid Activity) | 1 | ~0.8 | High |

Note: The values presented are approximations derived from the context of multiple early studies in the 1950s. The granuloma pouch assay data for this compound is based on its known high potency relative to prednisolone.

These results clearly positioned 9α-fluorination as a critical chemical modification for amplifying glucocorticoid effects. However, this enhancement in anti-inflammatory potency was also accompanied by a significant increase in mineralocorticoid activity, leading to sodium and water retention, a side effect that limited its systemic use in humans but was manageable in certain veterinary applications.

Experimental Protocols

To provide a clearer understanding of the research methods of the era, the following are detailed protocols for the key assays used in the evaluation of this compound.

Granuloma Pouch Assay Protocol

-

Animal Model: Male Sprague-Dawley or Wistar rats, typically weighing 150-200 grams, were used.

-

Pouch Formation: On day 0, a pouch was formed by injecting 25 mL of sterile air subcutaneously into the loose connective tissue of the dorsal region.

-

Induction of Inflammation: On day 1, inflammation was induced by injecting 0.5 mL of an irritant, such as 1% croton oil solution, directly into the air pouch.

-

Drug Administration: The test steroid (e.g., this compound acetate) and a vehicle control were administered daily from day 1 to day 7. Administration could be systemic (e.g., subcutaneous injection at a site distant from the pouch) or local (injected directly into the pouch).

-

Endpoint Measurement: On day 7, the animals were euthanized. The granuloma pouch was carefully dissected, and the inflammatory exudate was aspirated and its volume measured. The pouch wall (granuloma tissue) was then excised, cleaned, and weighed (wet weight). It was subsequently dried in an oven to obtain a dry weight.

-

Data Analysis: The anti-inflammatory effect was quantified as the percentage inhibition of exudate volume and granuloma tissue weight in the treated groups compared to the vehicle-treated control group.

Conclusion

The early research on this compound in the mid-1950s, spearheaded by scientists at The Upjohn Company, represents a classic example of successful structure-activity relationship studies in the field of medicinal chemistry. By strategically adding a 9α-fluoro group to the prednisolone backbone, they created a molecule with markedly enhanced anti-inflammatory and glucocorticoid potency. The rigorous evaluation using established pharmacological assays, such as the granuloma pouch model, provided the quantitative data necessary to confirm its superior activity. While its potent mineralocorticoid effects limited its systemic use in humans, this early research laid the foundation for this compound's long-standing and effective use in veterinary medicine, where it remains a valuable agent for the management of inflammatory and allergic conditions.

References

Methodological & Application

Application Notes and Protocols for Isoflupredone Stock Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflupredone acetate (B1210297) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive activities.[1][2] As a corticosteroid, it is utilized in a variety of research applications to study inflammatory pathways, immune responses, and for the development of therapeutic agents. Accurate and consistent preparation of this compound acetate stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound acetate stock solutions to ensure their stability and efficacy for research use.

Physicochemical Properties and Solubility

This compound acetate is a white to off-white solid.[1] Understanding its solubility is crucial for the preparation of homogenous stock solutions. The solubility of this compound acetate in various common laboratory solvents is summarized in the table below.

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 60 mg/mL | 142.7 | Sonication is recommended to aid dissolution.[2] |

| Ethanol | Slightly Soluble | - | [1] |

| Acetone | Slightly Soluble | - | Sonication may be required. |

| Methanol | Slightly Soluble | - | |

| Water | Sparingly Soluble | - | Not recommended as a primary solvent for high-concentration stock solutions. |

Note: "Slightly Soluble" indicates that while the compound will dissolve, it may not be suitable for preparing high-concentration stock solutions.

Health and Safety Precautions

This compound acetate is a potent pharmaceutical compound and should be handled with care in a laboratory setting. Adherence to safety protocols is essential to minimize exposure risk.

3.1 Personal Protective Equipment (PPE) When handling this compound acetate powder or concentrated solutions, the following PPE is mandatory:

-

Gloves: Wear impervious, disposable gloves.

-

Eye Protection: Use safety glasses with side shields or goggles.

-

Lab Coat: A lab coat or other protective clothing should be worn.

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

3.2 Handling Procedures

-

Avoid generating dust when handling the powdered form.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

3.3 First Aid Measures

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Experimental Protocols

4.1 Preparation of a 10 mM this compound Acetate Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound acetate in DMSO, a common solvent for this compound.

Materials:

-

This compound Acetate (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringe filters (0.22 µm), compatible with DMSO

Procedure:

-

Calculate the required mass:

-

The molecular weight of this compound acetate is 420.47 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 420.47 g/mol = 0.0042047 g = 4.20 mg

-

-

-

Weighing:

-

In a chemical fume hood, carefully weigh out 4.20 mg of this compound acetate powder using an analytical balance.

-

Transfer the powder to a sterile amber microcentrifuge tube or vial.

-

-

Dissolution:

-

Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound acetate powder.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes.

-

If the powder is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator. Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

-

Sterilization:

-

For applications requiring sterile conditions (e.g., cell culture), the stock solution must be sterilized. Aseptic filtration is the recommended method for sterilizing DMSO-based solutions.

-

Draw the this compound acetate solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter (DMSO-compatible) to the syringe.

-

Filter the solution into a new, sterile amber microcentrifuge tube or vial.

-

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

4.2 Quality Control

To ensure the accuracy of the prepared stock solution, it is recommended to perform a quality control check. This can be done by measuring the absorbance of a diluted sample using a UV-Vis spectrophotometer and comparing it to the expected absorbance based on the known extinction coefficient of this compound acetate.

Storage and Stability

Proper storage is crucial for maintaining the integrity of this compound acetate and its stock solutions.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | Up to 3 years | |

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | |

| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |

Important Considerations:

-

Protect from light by using amber vials or by wrapping clear vials in foil.

-

Avoid repeated freeze-thaw cycles. Aliquoting into single-use volumes is highly recommended.

-

Ensure that storage containers are tightly sealed to prevent solvent evaporation and contamination.

Visualizations

6.1 Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing a sterile stock solution of this compound acetate.

6.2 Glucocorticoid Receptor Signaling Pathway

This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression.

Caption: this compound activates the glucocorticoid receptor to modulate gene expression.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Isoflupredone in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction